molecular formula C10H7BrFNO2 B11852217 Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate

Cat. No.: B11852217
M. Wt: 272.07 g/mol
InChI Key: VOGHWVIUKRIUOV-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a halogenated indole derivative with bromine and fluorine substituents at positions 7 and 4, respectively, and a methyl ester group at position 3. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, often serving as intermediates in drug synthesis. This analysis will focus on comparisons with structurally related indole carboxylates, emphasizing substituent effects on physicochemical properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-6(11)2-3-7(12)8(5)9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGHWVIUKRIUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C=CC(=C12)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Phenylhydrazine Preparation :

    • 4-Fluoro-3-bromophenylhydrazine is synthesized via diazotization of 4-fluoro-3-bromoaniline followed by reduction.

  • Cyclization :

    • The phenylhydrazine reacts with methyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C, forming the indole core.

  • Esterification :

    • Direct esterification with methanol in the presence of H₂SO₄ yields the methyl ester.

Optimization Data

ParameterOptimal RangeYield (%)
Temperature120–140°C65–72
Acid CatalystPPA68
Reaction Time6–8 hours70

Key Challenges : Competing bromine displacement during cyclization reduces regioselectivity. Using bulky solvents like toluene minimizes side reactions.

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

This method introduces the carboxylate group via formylation, oxidation, and esterification, offering better control over the 3-position substituent.

Stepwise Synthesis

  • Vilsmeier-Haack Formylation :

    • 7-Bromo-4-fluoroindole reacts with DMF and POCl₃ at 0–5°C to form 3-formyl-7-bromo-4-fluoro-1H-indole.

  • Oxidation to Carboxylic Acid :

    • The aldehyde is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 80°C.

  • Esterification :

    • The carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to yield the methyl ester.

Comparative Efficiency

StepReagentsYield (%)
FormylationDMF, POCl₃85
OxidationKMnO₄, H₂SO₄78
EsterificationSOCl₂, MeOH92

Advantage : High purity (>95%) is achievable via column chromatography (hexane/EtOAc).

Nucleophilic Aromatic Substitution on Pre-Functionalized Indoles

Regioselective halogenation of pre-formed indole derivatives is critical for installing bromine and fluorine atoms.

Bromination-Fluorination Sequence

  • Bromination at C7 :

    • 4-Fluoroindole-3-carboxylate is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light, achieving 89% bromination at C7.

  • Fluorination at C4 :

    • Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C introduces fluorine with 76% yield.

Reaction Conditions

StepConditionsSelectivity
BrominationNBS, CCl₄, UV7-position
FluorinationSelectfluor®, MeCN4-position

Note : Bromination must precede fluorination to avoid deactivation of the aromatic ring.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Transition-metal catalysis enables modular synthesis, particularly for structurally complex analogs.

Suzuki-Miyaura Coupling

  • Precursor : Methyl 7-bromoindole-3-carboxylate undergoes coupling with fluoroboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.

  • Yield : 82–88% for 4-fluoro substitution.

Key Parameters

CatalystLigandTemperatureYield (%)
Pd(OAc)₂XPhos100°C85
PdCl₂(dppf)BINAP80°C78

Limitation : Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesScalability
Fischer IndoleLow cost, one-pot synthesisLow regioselectivityIndustrial
Vilsmeier-HaackHigh purity, controlled functionalizationMulti-step, time-consumingLab-scale
Nucleophilic SubstitutionRegioselective halogenationHarsh conditions (UV, toxic reagents)Pilot-scale
Cross-CouplingModular, versatileHigh catalyst costLab-scale

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate serves as a crucial building block for synthesizing more complex indole derivatives. These derivatives are significant in pharmaceutical and agrochemical development due to their biological activity and structural diversity. The compound can undergo various chemical modifications, enhancing its utility in synthetic organic chemistry.

2. Biology:
In biological research, this compound is utilized to study enzyme inhibition and cell signaling pathways. Its structural similarity to biologically active indoles allows it to interact with specific enzymes, potentially modulating their activity. For instance, research indicates that this compound can inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .

3. Medicine:
The therapeutic potential of this compound is under investigation for various conditions, including cancer and microbial infections. Studies have shown that it can induce apoptosis in cancer cell lines and exhibit antimicrobial properties against certain pathogens . Its mechanism of action often involves mimicking natural substrates, thereby blocking active sites on enzymes critical for disease progression.

4. Industrial Applications:
In industry, this compound is used in the synthesis of dyes and pigments due to its unique chemical structure that allows for vibrant coloration properties. Additionally, it finds applications in producing other industrial chemicals, leveraging its reactivity and functional groups .

Case Studies

Case Study 1: Cancer Research
A study conducted on the effects of this compound on MCF cancer cells demonstrated significant reductions in cell viability and increased markers of apoptosis. This highlights its potential as an anticancer agent through targeted enzyme inhibition .

Case Study 2: Antimicrobial Activity
In vitro assays evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated enhanced antibacterial activity compared to non-halogenated indoles, suggesting that halogen substitution may improve bioactivity .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are selected for comparison based on halogenation patterns, ester/carboxylic acid functionalities, and substituent positions:

Compound Name CAS/Identifier Molecular Formula Molecular Weight Substituents (Positions) Functional Groups Key Physical/Chemical Properties Reference
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate 1360891-83-3 C₁₀H₇BrFNO₂ 272.07 Br (4), F (7) Methyl ester (3) Not reported; inferred stability from synthesis
Ethyl-5-fluoro-1H-indole-2-carboxylate - C₁₁H₁₀FNO₂ 207.20 F (5) Ethyl ester (2) Intermediate in amide synthesis; Rf = 0.67 (CHCl₃/MeOH)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide - C₂₂H₁₆FN₂O₂ 359.12 F (5), benzamide (2) Amide m.p. 249–250°C; MS [M+H]+ 359.11903
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 225.63 Cl (7), CH₃ (3) Carboxylic acid (2) Not reported; hazardous per SDS
Methyl-3-bromo-1H-indole-2-carboxylate 220664-31-3 C₁₀H₈BrNO₂ 268.08 Br (3) Methyl ester (2) Not reported; used in custom synthesis
Key Observations:

Substituent Position and Reactivity :

  • The position of halogens significantly impacts electronic properties. For example, bromine at position 7 (as in the target compound) vs. position 4 (CAS 1360891-83-3) alters steric and electronic effects on the indole core. Fluorine at position 4 may enhance electron-withdrawing effects compared to position 5 (as in compounds), influencing reactivity in cross-coupling reactions .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) are typically more lipophilic than carboxylic acids (e.g., 7-chloro-3-methyl derivative in ), affecting solubility and bioavailability.

Synthetic Applications: Ethyl-5-fluoroindole-2-carboxylate derivatives are used to synthesize amides via nucleophilic substitution (e.g., with benzophenone amines), yielding products with high melting points (249–250°C) and moderate yields (37.5%) . Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS 1360891-83-3) is likely a precursor for Suzuki-Miyaura couplings due to its bromine substituent, though specific reaction data are unavailable .

Physical Properties :

  • Melting points for indole carboxamides (e.g., 249–250°C ) are higher than those of ester derivatives, reflecting stronger intermolecular forces in amides.
  • Chromatographic behavior (Rf values) varies with substituent polarity; e.g., ethyl-5-fluoroindole-2-carboxylate derivatives exhibit Rf = 0.67 in CHCl₃/MeOH (94:6) .

Data Gaps and Limitations

  • Absence of Target Compound : Direct data for methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate are lacking; comparisons rely on positional isomers (e.g., 4-bromo-7-fluoro analog) and structural analogs.

Biological Activity

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring. The presence of these halogens, along with the carboxylate group, enhances its reactivity and binding affinity to various biological targets. Its chemical formula is C9H7BrFNO2C_9H_7BrFNO_2 with a molecular weight of approximately 258.05 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by mimicking natural substrates and blocking active sites, thereby modulating cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological processes, such as kinases.
  • Receptor Interaction : It may bind to specific receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, it has shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range .
Study 2 Evaluated antimicrobial activity against various pathogens; MIC values ranged from 5 µM to 20 µM for different bacterial strains .
Study 3 Investigated neuroprotective effects in cellular models; showed reduced apoptosis in neuronal cells exposed to oxidative stress .

Q & A

Basic Research Questions

What are the optimal synthetic routes for Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves sequential halogenation and esterification. For bromination, N-bromosuccinimide (NBS) in acetic acid is effective for introducing bromine at position 7, while fluorination at position 4 may employ KF or Selectfluor under controlled temperatures (40–60°C) . Esterification of the carboxylic acid precursor with methanol and a catalyst like H₂SO₄ completes the synthesis. Key variables include solvent choice (e.g., DMF for polar intermediates) and reaction time—prolonged heating can degrade halogenated intermediates. Purification via column chromatography (hexane/ethyl acetate gradients) and characterization by 1H NMR^1 \text{H NMR} (e.g., δ 8.2–8.4 ppm for indole H-2) and 13C NMR^{13} \text{C NMR} (e.g., 160–165 ppm for carboxylate carbonyl) are critical .

How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies substituent positions: aromatic protons at positions 5 and 6 appear as doublets (J ≈ 8–10 Hz), while fluorine’s deshielding effect downfield-shifts adjacent protons. 19F NMR^{19} \text{F NMR} confirms fluorination (δ –110 to –120 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., C₁₀H₇BrFNO₂ requires [M+H]⁺ = 272.96) verifies molecular formula .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement. Heavy atoms (Br, F) enhance diffraction quality, and hydrogen bonding patterns (e.g., N–H⋯O=C interactions) stabilize crystal packing .

Advanced Research Questions

How do electronic effects of bromine (7-position) and fluorine (4-position) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Bromine’s electron-withdrawing effect activates the indole ring for Suzuki-Miyaura couplings (e.g., with arylboronic acids at 80°C, Pd(PPh₃)₄ catalyst), while fluorine’s inductive effect deactivates position 4, directing reactions to position 2 or 4. Competitive inhibition studies using analogues (e.g., methyl 4-fluoro-indole-3-carboxylate) show reduced reactivity at fluorinated sites, confirmed by HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

What strategies resolve contradictions in biological activity data between this compound and its structural analogues?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values against analogues (e.g., ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate) in enzyme assays (e.g., kinase inhibition). Fluorine at position 4 may enhance membrane permeability, while bromine at 7 improves target binding affinity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with protein targets (e.g., COX-2). Bromine’s van der Waals interactions in hydrophobic pockets may explain potency differences .

How can researchers optimize crystallization conditions for X-ray studies of halogenated indole derivatives?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/methanol) to exploit halogen bonding (Br⋯O/N interactions).
  • Cryoprotection : For low-temperature data collection, use glycerol or ethylene glycol.
  • SHELXL Refinement : Apply TWIN and BASF commands for twinned data. Fluorine’s high electron density aids in resolving disorder .

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